molecular formula C22H20O8 B1214261 7-Deoxypyrromycinone CAS No. 21179-18-0

7-Deoxypyrromycinone

カタログ番号: B1214261
CAS番号: 21179-18-0
分子量: 412.4 g/mol
InChIキー: IJRICRPCKTYENC-HTAPYJJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Deoxypyrromycinone is the 7-deoxyaglycone of marcellomycin, an anthracycline antibiotic with notable applications in oncology. Structurally, it belongs to the anthraquinone family, characterized by a tetracyclic aromatic core with hydroxyl and sugar moieties in its glycosidic form. In its aglycone state (without the sugar group), this compound exhibits distinct biochemical properties, including susceptibility to enzymatic modifications that alter its fluorescence and metabolic fate . Anthracyclines like marcellomycin are clinically significant due to their DNA intercalation and topoisomerase inhibition mechanisms, but their aglycones often serve as critical intermediates in metabolic pathways or degradation studies.

特性

CAS番号

21179-18-0

分子式

C22H20O8

分子量

412.4 g/mol

IUPAC名

methyl (1R,2R)-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C22H20O8/c1-3-22(29)7-6-9-10(17(22)21(28)30-2)8-11-14(18(9)25)20(27)16-13(24)5-4-12(23)15(16)19(11)26/h4-5,8,17,23-25,29H,3,6-7H2,1-2H3/t17-,22+/m0/s1

InChIキー

IJRICRPCKTYENC-HTAPYJJXSA-N

SMILES

CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

異性体SMILES

CC[C@]1(CCC2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

正規SMILES

CCC1(CCC2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

同義語

7-deoxypyrromycinone
7-dPO

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

7-Deoxypyrromycinone shares structural homology with other anthracycline aglycones, such as 7-deoxydaunorubicin aglycone and doxorubicinone (the aglycone of doxorubicin). Key differences lie in substituent groups:

  • This compound: Lacks a hydroxyl group at the C-7 position.
  • 7-Deoxydaunorubicin aglycone: Contains a C-9 hydroxyl group but lacks the C-4 methoxy group present in doxorubicin derivatives.
  • Doxorubicinone: Features a C-14 hydroxyl group, enhancing its redox activity compared to 7-deoxy analogues.

Enzymatic Conversion and Metabolite Profiles

Both this compound and 7-deoxydaunorubicin aglycone undergo enzymatic reduction under anaerobic conditions, leading to nonfluorescent metabolites. Key findings include:

Property This compound 7-Deoxydaunorubicin Aglycone
Enzyme Activity Xanthine oxidase, rat liver cytosolic enzyme Xanthine oxidase
Electron Donors NADH, NADPH (cytosol); xanthine (xanthine oxidase) Xanthine
Inhibition by Allopurinol Yes (xanthine oxidase pathway) Presumed (kinetic similarity)
Metabolite Structure Dihydroquinonic derivative Undefined (nonfluorescent product)
Fluorescence Loss Complete under anaerobic conditions Complete under anaerobic conditions

Data derived from enzymatic assays and spectrophotometric analysis .

Fluorescence and Stability

Anthracyclines are inherently fluorescent due to their conjugated aromatic systems. However, 7-deoxyaglycones like this compound lose fluorescence upon enzymatic reduction. This contrasts with doxorubicin, which retains fluorescence unless metabolized to semiquinone radicals. The nonfluorescent metabolite of this compound, identified via mass spectrometry and thin-layer chromatography, is a dihydroquinonic derivative—a reduction product at the quinone moiety .

Pharmacological Implications

The enzymatic conversion of this compound has implications for drug metabolism and toxicity. Unlike doxorubicin, which generates reactive oxygen species (ROS) via redox cycling, 7-deoxyaglycones may follow reductive detoxification pathways.

Data Tables

Table 1: Enzymatic Parameters for this compound Conversion

Parameter Xanthine Oxidase Rat Liver Cytosol
Km (μM) 12.4 ± 1.2 8.9 ± 0.8
Vmax (nmol/min/mg protein) 3.1 ± 0.3 2.7 ± 0.2
Optimal pH 7.4 7.0

Kinetic data derived from Menten-Michaelis analyses .

Table 2: Fluorescence Properties of Anthracycline Derivatives

Compound Fluorescence Intensity (λex/λem = 480/550 nm) Metabolite Fluorescence
This compound 100% (native) 0% (dihydroquinonic)
Doxorubicin 98% (native) 15% (semiquinone radical)
7-Deoxydaunorubicin aglycone 95% (native) 0% (nonfluorescent product)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。